4-METHYL-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE
Description
4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide is a substituted benzene derivative featuring a sulfonamide (-SO₂NH₂) group at position 1, a methyl (-CH₃) group at position 4, and a trifluoromethyl (-CF₃) group at position 3. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nature of the -CF₃ group and the sulfonamide moiety, which can influence acidity, solubility, and biological activity .
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-2-3-6(15(12,13)14)4-7(5)8(9,10)11/h2-4H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCJHKBWNGPFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Trifluoromethyl Toluene
The starting material, 2-trifluoromethyl toluene, undergoes nitration to introduce a nitro group at the 4-position relative to the methyl substituent, yielding 4-nitro-2-trifluoromethyl toluene.
- Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), or combinations with sodium nitrate or potassium nitrate as nitrating agents.
- Solvents: Dichloromethane, dichloroethane, chloroform, acetic acid, or sulfuric acid.
- Conditions: The reaction mixture is cooled to between -10 °C and 10 °C (preferably 0 °C) to control regioselectivity and prevent over-nitration. The nitrating agent is added dropwise over 1–2 hours, with stirring continued for 1–4 hours at 0–60 °C.
- Workup: After reaction completion (monitored by TLC or GC), the mixture is quenched in ice water, extracted with organic solvents (e.g., dichloromethane), washed with sodium bicarbonate and water, then solvent is removed by distillation or vacuum evaporation to yield crude 4-nitro-2-trifluoromethyl toluene.
Yields: Typically high, between 94–97% crude yield with light yellow oil product.
Reduction of Nitro Compound to Amino Compound
The nitro group is reduced to an amino group to obtain 4-methyl-3-(trifluoromethyl)phenylamine.
- Reducing Agents: Iron powder with ammonium chloride, zinc powder, stannous chloride, or catalytic hydrogenation using palladium on carbon (Pd/C), platinum carbon, or Raney nickel under hydrogen atmosphere.
- Solvents: Methanol, ethanol, isopropanol, tetrahydrofuran (oxolane), or water.
- Conditions: Reduction is typically performed at 10–80 °C, under atmospheric or elevated hydrogen pressure (0.5 MPa for catalytic hydrogenation), for 2–36 hours.
- Workup: After reduction, the mixture is filtered to remove catalysts or metals, concentrated, and the crude amine is purified by recrystallization or vacuum distillation.
Yields and Purity: Yields range from 56–61%, with product purity exceeding 98% by HPLC.
Conversion of Amino Compound to 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide
The sulfonamide is prepared by reacting the aromatic amine with a sulfonyl chloride derivative.
- Typical Reaction: The amine is treated with a sulfonyl chloride (e.g., chlorosulfonic acid derivative or sulfonyl chloride reagent) in the presence of a base such as triethylamine or pyridine.
- Solvents: Acetonitrile, dimethylformamide (DMF), or other polar aprotic solvents.
- Conditions: The reaction is performed at room temperature under stirring, allowing nucleophilic substitution of the sulfonyl chloride by the amine to form the sulfonamide bond.
- Workup: The reaction mixture is quenched, extracted, and purified by crystallization or chromatography.
This step is standard in sulfonamide synthesis and can be adapted to various substituted benzenes.
Summary Table of Preparation Steps and Conditions
| Step | Reagents & Solvents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Nitration | 2-Trifluoromethyl toluene, HNO3/H2SO4, DCM | 0 °C, 1–4 h stirring | 94–97 | Crude | Controlled temp to avoid over-nitration |
| Reduction (Catalytic) | 4-Nitro-2-trifluoromethyl toluene, Pd/C, MeOH, H2 | 50 °C, 6 h, 0.5 MPa H2 pressure | 58–61 | >98 | Hydrogenation preferred industrially |
| Reduction (Metal + Acid) | Fe powder, NH4Cl, water | 70–100 °C, 5–6 h | 56–61 | >98 | Alternative to catalytic hydrogenation |
| Sulfonamide Formation | 4-Methyl-3-(trifluoromethyl)phenylamine, sulfonyl chloride, base, ACN/DMF | RT, several hours | Not specified | High | Standard sulfonamide synthesis |
Research Findings and Industrial Applicability
- The two-step nitration and reduction process for preparing 4-methyl-3-(trifluoromethyl)phenylamine is well-documented and optimized for industrial scale, offering simple, reliable, and cost-effective synthesis routes with high yield and purity.
- The choice of reducing agent and conditions can be tailored depending on scale and equipment availability, with catalytic hydrogenation favored for cleaner reactions.
- The subsequent sulfonamide formation is a classical reaction, adaptable to various sulfonyl chlorides and conditions, allowing the synthesis of 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide with high selectivity.
- Analytical techniques such as HPLC, GC, NMR, and LC-MS confirm the identity and purity of intermediates and final products, with molecular weight (239.22 g/mol) and NMR data consistent with expected structures.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that sulfonamides exhibit antibacterial properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .
- Antitumor Agents : Research has suggested that compounds with sulfonamide moieties can act as inhibitors of certain enzymes involved in tumor growth. The incorporation of trifluoromethyl groups may enhance the selectivity and potency of these compounds against cancer cells .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamides, including derivatives of 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide. The results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Agrochemicals
The compound's properties make it a candidate for use in agricultural applications:
- Herbicide Development : The trifluoromethyl group is known to impart herbicidal activity. Research has shown that sulfonamides can inhibit specific enzymes in plants, making them useful in developing selective herbicides that target unwanted vegetation while sparing crops .
Case Study: Herbicidal Activity
In a field study conducted by agricultural scientists, formulations containing 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide demonstrated effective weed control with minimal impact on crop yield. The study concluded that this compound could be developed into a new class of herbicides targeting resistant weed species .
Materials Science
In materials science, 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide is explored for its potential applications in polymer chemistry:
- Polymer Additives : The compound's sulfonamide group can improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance resistance to degradation under extreme conditions .
Data Table: Comparison of Polymer Properties
| Property | Control Polymer | Polymer with 5% Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition (°C) | 250 | 300 |
| Elongation at Break (%) | 200 | 300 |
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Key Structural Analogs:
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole (S58)
- Formula : C₁₆H₁₁BrF₃N₃O₂S
- Structure : Features a pyrazole core substituted with a sulfonamide group, a -CF₃ group, and a 4-bromophenyl moiety.
- Key Differences : Unlike the benzene backbone in the target compound, S58 incorporates a pyrazole ring, which alters electronic distribution and steric effects. The bromophenyl group in S58 may enhance halogen bonding interactions, whereas the methyl group in the target compound increases lipophilicity .
4-Chloro-3-(Trifluoromethyl)Benzene-Sulfonamide Formula: C₇H₅ClF₃NO₂S Structure: Substituted with -Cl at position 4 instead of -CH₃. Key Differences: The -Cl group is more electronegative than -CH₃, leading to higher acidity in the sulfonamide group. This could influence solubility in polar solvents and binding affinity in biological targets.
Celecoxib (COX-2 Inhibitor)
- Formula : C₁₇H₁₄F₃N₃O₂S
- Structure : Contains a pyrazole ring with -CF₃ and sulfonamide groups, similar to S57.
- Key Differences : Celecoxib’s para-methylsulfonyl group enhances selectivity for COX-2 inhibition, whereas the target compound’s methyl group may prioritize different pharmacokinetic pathways.
Data Table: Comparative Properties
Research Findings and Implications
- Electronic Effects: The -CF₃ group in the target compound reduces electron density at the sulfonamide group, increasing its acidity compared to non-fluorinated analogs. This property is critical in drug design for membrane permeability .
- Solubility : The methyl group enhances lipophilicity (logP ~2.8) relative to the chloro analog (logP ~2.5), suggesting better absorption in hydrophobic environments .
- Biological Activity : While S58 and Celecoxib exhibit COX-2 inhibition, the target compound’s benzene backbone may favor different targets, such as carbonic anhydrases or kinase enzymes, due to steric and electronic variations.
Biological Activity
4-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a benzene ring substituted with both a methyl group and a trifluoromethyl group, alongside a sulfonamide functional group. This unique arrangement enhances its lipophilicity and biological interactions.
Synthesis
The synthesis of 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with ammonia or amines in organic solvents like dichloromethane or acetonitrile. The reaction conditions are crucial for obtaining high yields and purity.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial activity. In one study, derivatives synthesized from 4-methyl-1-benzenesulfonyl chloride demonstrated antibacterial and antifungal properties. The synthesized Schiff bases displayed promising results against various pathogens, suggesting that 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide could have similar effects .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The presence of the sulfonamide group allows for interaction with specific enzymes involved in inflammatory pathways. This interaction can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
The mechanism by which 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of target enzymes, leading to inhibition of their activity.
- Membrane Penetration : The trifluoromethyl group enhances the compound's ability to cross lipid membranes, allowing it to reach intracellular targets effectively .
- Interaction with Biological Targets : The compound's unique structure enables it to interact selectively with various biological molecules, influencing their function and stability.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on sulfone-based analogs revealed that modifications on the benzene ring significantly influenced their inhibitory activities against specific enzymes involved in lipid metabolism. Such findings suggest that structural variations in compounds like 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide could lead to enhanced biological efficacy .
- Another research highlighted the importance of trifluoromethyl groups in enhancing drug potency. For instance, compounds with this functional group showed improved inhibitory effects on serotonin uptake compared to their non-fluorinated counterparts .
Comparative Analysis
To better understand the biological activity of 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Trifluoromethylbenzenesulfonamide | Structure | Antibacterial |
| 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | Structure | Antimicrobial, Anti-inflammatory |
Q & A
Q. What are the established synthetic routes for 4-methyl-3-(trifluoromethyl)benzene-1-sulfonamide, and how do reaction conditions influence yield?
A common method involves sulfonylation of the corresponding benzene derivative. For example, sulfonic acid intermediates can be treated with thionyl chloride (SOCl₂) to form sulfonyl chlorides, followed by reaction with ammonia or amines to yield sulfonamides . Key variables include solvent choice (e.g., dichloromethane/DMF mixtures), stoichiometry of SOCl₂ (typically excess), and reaction duration (16–24 hours for complete conversion). Purification via vacuum drying or recrystallization is critical to isolate the product .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR resolves aromatic protons, trifluoromethyl groups, and sulfonamide NH₂ signals. For example, ¹⁹F NMR typically shows a singlet near -60 ppm for CF₃ groups .
- X-ray crystallography : Used to confirm molecular geometry and hydrogen-bonding networks in the solid state (e.g., Cambridge Crystallographic Data Centre depositions for related sulfonamides) .
- Mass spectrometry (LCMS) : Validates molecular weight (e.g., [M+H]+ ion for C₈H₇F₃NO₂S at 238.04 m/z) and detects impurities .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties of this sulfonamide?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electron density, frontier molecular orbitals, and electrostatic potentials. Studies on similar trifluoromethyl-sulfonamides suggest that exact exchange terms in functionals improve agreement with experimental dipole moments and reaction energies . Basis sets like 6-311++G(d,p) are recommended for sulfur and fluorine atoms.
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Methodological solutions include:
- Dose-response validation : Test multiple concentrations to rule out non-specific effects.
- Metabolite profiling : Use LC-MS/MS to identify degradation products interfering with activity .
- Crystallographic analysis : Compare bioactive vs. inactive crystal forms to assess conformational impacts .
Q. What strategies optimize the compound’s solubility for in vitro studies without altering bioactivity?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity.
- Derivatization : Introduce polar groups (e.g., hydroxyls) at non-critical positions via regioselective substitution .
- Nanoformulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous dispersion .
Methodological Challenges and Solutions
Q. How do steric effects from the trifluoromethyl group influence sulfonamide reactivity in nucleophilic substitutions?
The CF₃ group’s electron-withdrawing nature and steric bulk reduce electrophilicity at the sulfur center. Kinetic studies on analogous compounds show that bulky amines (e.g., tert-butylamine) require elevated temperatures (80–100°C) for efficient substitution. Computational modeling (DFT) can predict transition-state geometries to guide reagent selection .
Q. What are the best practices for handling discrepancies in thermodynamic stability data?
- Calorimetric validation : Use differential scanning calorimetry (DSC) to measure melting points and decomposition enthalpies.
- Solvent-free synthesis : Minimize solvent interactions by employing mechanochemical methods (e.g., ball milling) .
- Multi-method corroboration : Cross-validate stability data using TGA, DSC, and dynamic vapor sorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
